molecular formula CH4N2O2 B1673989 Hydroxyurea CAS No. 127-07-1

Hydroxyurea

Cat. No.: B1673989
CAS No.: 127-07-1
M. Wt: 76.055 g/mol
InChI Key: VSNHCAURESNICA-UHFFFAOYSA-N
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Description

Hydroxyurea (HU) is a chemotherapeutic and antimetabolite agent first synthesized in 1869, now widely used for sickle cell disease (SCD), myeloproliferative disorders, and certain cancers . Its primary mechanism involves inhibiting ribonucleotide reductase (RNR), a key enzyme in DNA synthesis, by targeting the tyrosyl radical essential for catalytic activity . This inhibition depletes deoxyribonucleotide pools, stalling DNA replication and inducing cell cycle arrest in the S-phase . Clinically, HU reduces vaso-occlusive crises in SCD by elevating fetal hemoglobin (HbF), which disrupts sickle hemoglobin polymerization . Despite its efficacy, HU’s teratogenicity in mammals and unclear long-term molecular mechanisms remain critical considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyurea can be synthesized through the reaction of hydroxylamine with cyanic acid or by the reaction of hydroxylamine with urea . The reaction typically involves the following steps:

  • Hydroxylamine is prepared by the reduction of nitro compounds.
  • Hydroxylamine is then reacted with cyanic acid or urea under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of hydroxylamine sulfate with sodium cyanate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hydroxyurea undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form urea and nitric oxide.

    Reduction: It can be reduced to form hydroxylamine.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Urea and nitric oxide.

    Reduction: Hydroxylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Treatment of Sickle Cell Disease

Mechanism of Action
Hydroxyurea acts primarily as an antimetabolite, influencing the synthesis of DNA. It increases fetal hemoglobin levels, which helps reduce the sickling of red blood cells, thereby alleviating symptoms associated with sickle cell disease (SCD) such as painful crises and acute chest syndrome .

Clinical Efficacy
Numerous studies have demonstrated the effectiveness of this compound in treating SCD. For instance, the Multicenter Study of this compound in Sickle Cell Anemia (MSH) showed that patients treated with this compound experienced a significant reduction in painful vaso-occlusive events, acute chest syndrome incidences, and hospitalizations . Long-term follow-up indicated that this compound use was associated with improved survival rates among patients with SCD .

StudyPopulationKey Findings
MSH Study299 adults with severe SCDSignificant reduction in pain crises and hospitalizations
Brazilian CohortPediatric patientsDecreased yearly hospitalization rates compared to placebo
PIVOT TrialPatients with HbSC variantImproved laboratory measures and reduced vaso-occlusive crises

Chronic Myeloid Leukemia

This compound is also employed in the management of chronic myeloid leukemia (CML), particularly in patients who are resistant to other therapies. It functions by inhibiting DNA synthesis, which is crucial for rapidly dividing cancer cells . Clinical trials have shown that this compound can effectively reduce white blood cell counts and improve patient outcomes.

Locally Advanced Squamous Cell Carcinomas

In oncology, this compound has been utilized as a radiosensitizer in the treatment of locally advanced squamous cell carcinomas. By inhibiting DNA repair mechanisms in tumor cells, this compound enhances the efficacy of radiation therapy, leading to improved tumor control rates .

Case Study 1: Adult Patient with Sickle Cell Anemia

A 29-year-old male patient with HbSS genotype was hospitalized for acute chest syndrome. After initiating this compound therapy, he reported a significant decrease in pain episodes and required fewer emergency interventions.

Case Study 2: Pediatric Patient with Sickle Cell Disease

A 5-year-old girl with HbSS exhibited minimal pain and no hospital visits over the past year while on this compound therapy, demonstrating its effectiveness in preventing complications associated with SCD.

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as myelosuppression, which necessitates regular monitoring of blood counts during treatment . Long-term studies indicate that while there is a potential risk for infections due to immunosuppression, the overall benefits outweigh these risks for many patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxyurethan and Acetohydroxamic Acid

Hydroxyurethan and acetohydroxamic acid share structural similarities with HU, particularly the hydroxamic acid (-NHOH) moiety. In rat models, all three compounds induced fetal malformations (e.g., exencephaly, cleft palate) at comparable doses, suggesting a shared teratogenic mechanism linked to the -NHOH group . However, hydroxyurethan exhibited equal maternal and fetal lethality, while HU and acetohydroxamic acid were sevenfold more toxic to fetuses than mothers .

Benzimidazole Derivatives and Thiadiazol-Thio-Acetamides

Novel benzimidazole derivatives (e.g., compound 8e, IC50 = 3.36 µM) and thiadiazol-thio-acetamides (e.g., compound 7j, IC50 = 2.85 µM) demonstrate superior urease inhibition compared to HU (IC50 = 100 µM). These compounds leverage hydrophobic interactions and hydrogen bonding with the urease active site, enhancing potency by >20-fold .

Table 1: Urease Inhibitory Activity (IC50)

Compound IC50 (µM) Reference
Hydroxyurea 100.00
Benzimidazole 8e 3.36
Thiadiazol 7j 2.85

Comparison with Functionally Similar Compounds

EGFR Inhibitors: Erlotinib

Erlotinib, an EGFR tyrosine kinase inhibitor, shares a pharmacophore with HU in cancer studies. In MCF-7 breast cancer cells, HU (IC50 ~1 mM) showed weaker antiproliferative activity than erlotinib (IC50 ~10 nM), reflecting divergent targets—RNR vs. EGFR .

Clinical Comparisons in Specific Diseases

Sickle Cell Disease (SCD)

HU is a first-line therapy for SCD, reducing stroke risk by normalizing transcranial Doppler (TCD) velocities. In Sub-Saharan Africa, HU reduced conditional (170–199 cm/s) and abnormal (≥200 cm/s) TCD velocities by 60–80%, lowering stroke incidence . Comparatively, histone deacetylase inhibitors (e.g., vorinostat) show promise in elevating HbF but lack FDA approval .

Table 2: Impact of HU on SCD Outcomes

Parameter HU Effect (vs. Baseline) Reference
Stroke Risk Reduction 60–80%
HbF Elevation 15–25%

Cancer Therapy

HU’s antileukemic activity is overshadowed by newer agents. For example, thioxothiazolidinyl-acetamides inhibit tumor cell growth at nanomolar IC50 values (1.47–9.27 µM) vs. HU’s millimolar-range efficacy . However, HU remains pivotal in polycythemia vera due to its myelosuppressive specificity .

Biological Activity

Hydroxyurea (HU), also known as hydroxycarbamide, is a well-established medication primarily used in the treatment of various hematological disorders, including sickle cell disease (SCD) and certain types of cancer. Its biological activity is primarily attributed to its role as a ribonucleotide reductase (RNR) inhibitor, which plays a critical role in DNA synthesis and repair. This article delves into the biological mechanisms, clinical applications, and research findings related to this compound, supported by data tables and case studies.

This compound exerts its therapeutic effects through multiple mechanisms:

  • Inhibition of Ribonucleotide Reductase : HU inhibits RNR, leading to decreased levels of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA synthesis. This inhibition results in cell cycle arrest, particularly during the S phase, and promotes apoptosis in rapidly dividing cells .
  • Oxidative Stress Induction : Recent studies suggest that HU may induce oxidative stress, which can further contribute to its cytotoxic effects on cancer cells .
  • Gene Expression Modulation : Research indicates that HU has a bimodal effect on gene expression; it can enhance gene activity at low concentrations while inhibiting it at higher concentrations .

Clinical Applications

This compound is widely used in clinical settings for various conditions:

  • Sickle Cell Disease : HU has been shown to significantly increase fetal hemoglobin (HbF) levels, reduce white blood cell counts, and decrease the frequency of vaso-occlusive crises and acute chest syndrome. A long-term study indicated that this compound treatment resulted in a 50% reduction in hospitalizations for pain crises among patients with SCD .
  • Cancer Treatment : this compound is utilized in the management of certain cancers like chronic myeloid leukemia (CML) and solid tumors. Its ability to induce cell cycle arrest makes it a valuable agent in combination chemotherapy regimens .

Case Studies and Clinical Trials

  • LaSHS Study : A 17-year follow-up study demonstrated that this compound treatment in adults with SCD led to significant increases in HbF levels and a marked reduction in complications such as stroke and acute chest syndrome. Patients treated with this compound had an overall survival rate of 86% compared to 65% for those receiving standard care .
  • BABY HUG Trial : This trial focused on infants and young children with SCD. It reported statistically significant reductions in pain episodes, dactylitis, and acute chest syndrome among those treated with this compound compared to placebo .
  • Meta-Analysis : A comprehensive analysis of 19 primary studies revealed consistent increases in HbF levels across both adult and pediatric populations treated with this compound, alongside reductions in hospitalization rates due to vaso-occlusive crises .

Table 1: Summary of Clinical Outcomes with this compound Treatment

StudyPopulationKey FindingsHbF Increase (%)Hospitalization Reduction (%)
LaSHS StudyAdults with SCDReduced pain crises and acute chest syndromeMedian 5-fold50%
BABY HUG TrialInfants/ChildrenSignificant decrease in dactylitis episodesNot specifiedStatistically significant
Meta-AnalysisAdults & ChildrenConsistent increase in HbF levelsConsistent30-50%

Q & A

Q. How can researchers design randomized controlled trials (RCTs) for hydroxyurea in sickle cell disease (SCD) while addressing ethical and methodological challenges?

Answer:
RCTs must balance ethical considerations (e.g., placebo use in life-threatening conditions) with robust methodology. Stratified block randomization and blinding (e.g., placebo-controlled trials with third-party capsule preparation) ensure allocation concealment . For pediatric populations, fixed-dose escalation to maximum tolerated dose (MTD) mitigates toxicity risks while evaluating efficacy . Incorporate adaptive trial designs to adjust dosing based on pharmacodynamic markers like fetal hemoglobin (HbF) .

Q. What methodologies resolve contradictions in this compound efficacy data across observational vs. interventional studies?

Answer: Conduct systematic reviews with predefined inclusion criteria (e.g., RCTs, cohort studies, pre/post designs) and subgroup analyses to address heterogeneity. For instance, the Johns Hopkins Evidence-based Practice Center reconciled limited RCT data by synthesizing non-randomized trials and cohort studies, stratifying outcomes by age and SCD severity . Meta-regression can identify confounding variables (e.g., adherence rates, baseline HbF) .

Q. What are the optimal biomarkers and endpoints for assessing this compound response in clinical trials?

Answer: Primary biomarkers include HbF (%) for therapeutic efficacy and absolute neutrophil count (ANC) for safety . Secondary endpoints: frequency of vaso-occlusive crises, hospitalizations, and stroke incidence. Use longitudinal HbF measurement via HPLC and correlate with clinical outcomes . For neurocognitive studies, validated tools like Cogstate assess attention and executive function .

Q. How can pharmacogenomic variability in this compound response be systematically investigated?

Answer: Integrate whole exome sequencing (WES) with pharmacokinetic/pharmacodynamic (PK/PD) profiling to identify genetic modifiers (e.g., BCL11A, HMIP loci). The REACH trial employs WES to analyze associations between genetic variants and HbF response variability, enabling personalized dosing strategies . Replicate findings in diverse cohorts to validate loci across ancestries .

Q. What methodological frameworks ensure long-term safety monitoring of this compound in pediatric SCD populations?

Answer: Implement prospective registries with standardized adverse event (AE) reporting (e.g., myelosuppression, teratogenicity). Use time-to-event analysis for late-onset AEs and propensity score matching to control confounders . The REACH trial’s MTD protocol includes monthly CBC monitoring and dose adjustments to maintain ANC >1,500/µL .

Q. How can researchers harmonize this compound data across heterogeneous studies for secondary analysis?

Answer: Use metadata catalogs (e.g., CureSCi) to map variables like dosing history and clinical outcomes. The CureSCi catalog identified 195 this compound-related variables across 20 studies, enabling cross-study synthesis . Apply common data elements (CDEs) for variables such as “this compound adherence” and “toxicity grading” to standardize retrospective analyses .

Q. What validation methods improve reliability of patient-reported outcomes (PROs) in this compound adherence studies?

Answer: Develop questionnaires with iterative pilot testing (e.g., 30-participant pilot for clarity and content validity) . Use Likert scales for self-reported adherence and triangulate with pharmacy refill data . For low-resource settings, employ mobile health tools (SMS surveys) with real-time adherence tracking .

Q. How should cognitive outcomes be measured in pediatric this compound trials to minimize bias?

Answer: Use computer-based neurocognitive batteries (e.g., Cogstate) administered in controlled settings to reduce environmental variability . Include age-matched controls and adjust for confounders (e.g., education level, anemia severity) via multivariable regression . Pre-train evaluators to standardize administration .

Q. What strategies optimize this compound dosing in resource-limited settings without frequent lab monitoring?

Answer: Implement fixed-dose protocols (e.g., 20 mg/kg/day) with quarterly lab checks, as validated in the REACH trial . For dose escalation, use clinical endpoints (e.g., crisis reduction) alongside HbF trends. Community health worker-led monitoring improves feasibility in low-resource regions .

Q. How can real-world evidence (RWE) complement RCT data for this compound guideline development?

Answer: Link electronic health records (EHRs) with registry data to analyze long-term outcomes (e.g., mortality, organ damage). The 1994 NIH cohort study combined RWE with trial data to identify predictors of early death (e.g., renal failure, elevated white cell count) . Apply propensity score weighting to address RWE selection bias .

Properties

IUPAC Name

hydroxyurea
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InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)
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InChI Key

VSNHCAURESNICA-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)NO
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Molecular Formula

CH4N2O2
Record name HYDROXYUREA
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Record name hydroxycarbamide
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DSSTOX Substance ID

DTXSID6025438
Record name Hydroxyurea
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Molecular Weight

76.055 g/mol
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Physical Description

Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992), Solid
Record name HYDROXYUREA
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Record name Hydroxyurea
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Boiling Point

Decomposes (NTP, 1992), Decomposes
Record name HYDROXYUREA
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in water /1.0X10+6 mg/L at 25 °C/, Freely soluble in hot alcohol, Very soluble in water... insoluble in ethanol and benzene, 2.69e+02 g/L
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Record name Hydroxyurea
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Record name Hydroxyurea
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Mechanism of Action

Hydroxyurea is converted to a free radical nitroxide (NO) in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replicase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea also increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia. Levels of fetal hemoglobin increase in response to activation of soluble guanylyl cyclase (sGC) by hydroxyurea-derived NO., The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA., Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy., Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders., Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes., Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells.
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Color/Form

Needles from alcohol, White, crystalline powder, Needles from ethanol, crystals in 2 forms

CAS No.

127-07-1, 8029-68-3
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Melting Point

291 to 295 °F (decomposes) (NTP, 1992), 133-136, 141 °C, MP: 133-136 °C. Somewhat hygroscopic, 142 - 146 °C
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Retrosynthesis Analysis

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